Product packaging for 3-(4-Chlorobenzoyl)indole(Cat. No.:CAS No. 26211-77-8)

3-(4-Chlorobenzoyl)indole

Cat. No.: B1611309
CAS No.: 26211-77-8
M. Wt: 255.7 g/mol
InChI Key: CLHBCJIUYUUZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Chlorobenzoyl)indole is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound features an indole nucleus, a privileged structure in pharmacology, substituted at the 3-position with a 4-chlorobenzoyl group. This specific arrangement is of significant interest in the design and synthesis of novel bioactive molecules . The indole scaffold is recognized for its ability to interact with a wide range of biological targets, facilitating the development of therapeutics for various diseases . Researchers utilize this compound and its derivatives primarily in oncology and inflammation research. Structurally similar N-benzoylindole compounds have been investigated as key intermediates in the development of tyrosine kinase inhibitors (TKIs) . TKIs are a prominent class of therapeutics that compete with ATP to suppress signaling pathways responsible for uncontrolled cell proliferation, showing promise in targeting cancers such as pancreatic and colon cancer . Furthermore, the N-benzoylindole motif is a critical pharmacophore in the design of enzyme inhibitors. In studies on human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases, the carbonyl group of the N-benzoyl moiety was identified as an essential feature for inhibitory activity, as it serves as the point of attack for the Ser195 residue in the enzyme's active site . This highlights the value of this compound as a core structure for developing potent enzyme inhibitors. The compound serves as a valuable building block for further chemical modifications, including the development of hybrid molecules and combinatorial libraries, aimed at optimizing pharmacological properties and discovering new lead compounds . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B1611309 3-(4-Chlorobenzoyl)indole CAS No. 26211-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHBCJIUYUUZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562705
Record name (4-Chlorophenyl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26211-77-8
Record name (4-Chlorophenyl)-1H-indol-3-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26211-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies and Reactivity of 3 4 Chlorobenzoyl Indole Systems

Reaction Mechanisms in Indole (B1671886) Ring Formation and Functionalization

The synthesis of the 3-(4-Chlorobenzoyl)indole scaffold can be achieved through various methods, each with a distinct mechanistic pathway. The most common approach is the direct functionalization of a pre-existing indole ring. However, methods also exist where the indole ring is constructed with the aroyl group already positioned.

One notable method for forming the 3-aroylindole core is through the annulation of C-nitrosoaromatics with conjugated terminal alkynones. This reaction provides a regioselective and atom-economical route to 3-aroylindoles. rsc.orgnih.govscirp.org The mechanism is proposed to proceed through a cascade of reactions initiated by the interaction of the nitroso group and the alkynone.

The more prevalent method for synthesizing this compound is the Friedel-Crafts acylation of indole with 4-chlorobenzoyl chloride. researchgate.netnih.gov This reaction is typically catalyzed by a Lewis acid. The mechanism involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid. The electron-rich indole ring then acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the C3 position due to the higher electron density at this position and the ability of the nitrogen atom to stabilize the resulting cationic intermediate (a sigma complex or arenium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. youtube.comstackexchange.com Subsequent deprotonation restores the aromaticity of the pyrrole (B145914) ring, yielding the final 3-acylated product. byjus.comyoutube.com

Functionalization can also occur at the indole nitrogen. While C3 acylation is kinetically favored, N-acylation can occur under certain conditions. Studies have shown that 3-acetylindole can be readily converted to 1,3-diacetylindole, whereas the N-acylated product is more resistant to conversion, suggesting C3-acylation occurs first. bhu.ac.in

Electrophilic Aromatic Substitution on Indole Ring with Benzoyl Moiety

Electrophilic aromatic substitution (SEAr) is the cornerstone reaction for the functionalization of indoles. wikipedia.org The indole nucleus is significantly more reactive towards electrophiles than benzene, with the C3 position being the most nucleophilic. youtube.comresearchgate.net This high reactivity is attributed to the enamine-like character of the pyrrole ring, where the nitrogen lone pair is delocalized into the ring system.

In the context of synthesizing this compound, the key SEAr is the Friedel-Crafts acylation. The reaction mechanism proceeds as follows:

Generation of the Electrophile: A Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), coordinates to the chlorine atom of 4-chlorobenzoyl chloride. researchgate.net This polarization, or in many cases, outright cleavage, generates a highly reactive acylium ion (Cl-C₆H₄-C≡O⁺).

Nucleophilic Attack: The π-system of the indole ring, specifically the electron-rich C3 position, attacks the electrophilic carbon of the acylium ion. researchgate.net This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The positive charge in this intermediate is delocalized over the C2 position and the nitrogen atom. The resonance structure where the nitrogen atom bears the positive charge is a major contributor, as all atoms (except hydrogen) have a complete octet. stackexchange.com

Deprotonation: A weak base, often the [L-A-Cl]⁻ complex, removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to yield this compound. youtube.com

While C3 is the most reactive site, substitution at other positions can occur, particularly if C3 is blocked or under strongly acidic conditions that protonate C3, thereby deactivating it and favoring attack at C5. youtube.com The choice of Lewis acid is crucial; strong acids like AlCl₃ can lead to decomposition, while milder ones like Et₂AlCl or ZnO have been used to achieve high yields and regioselectivity. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Indole
CatalystTypical Acylating AgentConditionsRegioselectivityYieldReference(s)
AlCl₃Acid Chlorides, AnhydridesCH₂Cl₂C3, potential for byproductsVariable, can cause decomposition researchgate.netorganic-chemistry.org
SnCl₄Acid ChloridesCH₂Cl₂High for C3Good to high researchgate.net
Et₂AlClAcid ChloridesCH₂Cl₂High for C3High (e.g., 86%) organic-chemistry.org
ZnOAcid ChloridesIonic LiquidHigh for C3Good to high researchgate.net
Y(OTf)₃Acid AnhydridesIonic LiquidHigh for C3Good researchgate.net

Oxidative Coupling Reactions Involving Indoles and Enolates

Oxidative coupling reactions provide a powerful method for C-C bond formation by directly functionalizing C-H bonds. rsc.org In these reactions, an oxidant is used to generate reactive intermediates from two nucleophilic partners, such as an indole and an enolate, which then couple. nih.gov

While specific studies on this compound as a substrate in oxidative coupling are not extensively detailed, the general reactivity of indoles in such transformations is well-established. The coupling typically occurs at the nucleophilic C3 position of the indole. rsc.org Oxidants like ceric ammonium (B1175870) nitrate (CAN) or copper-based systems can facilitate the coupling of indoles with various nucleophiles, including other indoles, pyrroles, and electron-rich arenes. researchgate.netnih.gov The mechanism is believed to proceed via a single-electron transfer (SET) process, generating an indole radical cation. This intermediate is then attacked by the nucleophile (e.g., an enolate), and subsequent oxidation and deprotonation lead to the coupled product.

A common application of this chemistry is the synthesis of bis(indolyl)methanes (BIMs). unl.ptresearchgate.net These reactions involve the condensation of two indole molecules with an aldehyde or ketone, often under acidic or, more recently, oxidative conditions. nih.govsamipubco.com For instance, the metal-free oxidative coupling of indoles with arylmethylamines, using molecular oxygen as the oxidant, can produce BIMs in excellent yields. researchgate.net

Radical Cascade Cyclizations for Pyrrolo[1,2-a]indole Scaffolds

The pyrrolo[1,2-a]indole framework is a privileged heterocyclic structure found in many natural products. rsc.org Radical cascade cyclizations offer an efficient route to construct these complex polycyclic systems. These reactions typically involve the generation of a radical on a side chain attached to the indole, which then initiates a sequence of intramolecular cyclizations.

For a derivative of this compound to be a substrate for such a reaction, it would first need to be functionalized, typically at the N1 position, with a side chain containing appropriate radical precursors and acceptors. For example, a substrate like N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamide can undergo a radical cascade cyclization initiated by a phosphoryl or sulfonyl radical to generate indole-fused diazepine derivatives. rsc.org A similar strategy, starting from a suitably modified 3-aroylindole, could be envisioned. A general mechanism involves:

Radical Generation: A radical is formed on the side chain, often through the action of a radical initiator.

Intramolecular Cyclization: The radical attacks a π-system within the molecule, such as an alkene or alkyne, to form a new ring and a new radical center.

Cascade and Termination: This process can repeat in a cascade until the radical is quenched, leading to the final polycyclic product.

These cascade reactions can exhibit high levels of diastereoselectivity, controlled by the stereoelectronics of the transition states in the cyclization steps. rsc.org

Degradation Pathways and Byproduct Identification of Related Indole Derivatives

The synthesis and handling of this compound can lead to the formation of byproducts and degradation products. During Friedel-Crafts acylation, potential side reactions include the formation of N-acylated indole or di-acylated products, where a second acyl group is introduced onto the indole nucleus, although this is less common due to the deactivating effect of the first acyl group. researchgate.net The harsh acidic conditions can also lead to polymerization or decomposition of the starting indole. researchgate.net

In a study synthesizing various benzoyl indoles, the formation of a bis-benzoyl indole was observed as a byproduct during the synthesis of a related methoxy-substituted benzoyl indole. nih.gov This suggests that under certain conditions, a second acylation or a related coupling reaction can occur.

The indole ring itself is susceptible to oxidation. While this reactivity is harnessed in oxidative coupling reactions, uncontrolled oxidation in the presence of air and light can lead to degradation. The degradation of isatin (an indole-2,3-dione) derivatives has been studied, which can proceed through various condensation and rearrangement pathways. mdpi.com While not directly this compound, these studies provide insight into the potential reactivity of the indole core under certain conditions.

Stereo- and Regioselectivity in Synthesis of 4-Chlorobenzoylindole Derivatives

Regioselectivity: As discussed, the Friedel-Crafts acylation of indole is highly regioselective for the C3 position. nih.govresearchgate.net This is a result of kinetic control, where the transition state leading to the C3-substituted intermediate is lower in energy than the transition states for substitution at C2 or the benzene ring. stackexchange.com The electronic rationale is the superior stabilization of the positive charge in the C3-attack intermediate through resonance involving the nitrogen lone pair, without breaking the aromaticity of the benzene ring. stackexchange.com The choice of reaction conditions, including the solvent, temperature, and Lewis acid catalyst, can be optimized to maximize this inherent regioselectivity and minimize byproduct formation. organic-chemistry.orgresearchgate.net

Table 2: Factors Influencing Regioselectivity in Indole Acylation
FactorInfluence on C3 SelectivityExplanationReference(s)
Electronic Nature of Indole High intrinsic preferenceC3 is the most nucleophilic position; stabilizes cationic intermediate effectively. youtube.comstackexchange.com
Lewis Acid Strength Milder acids can improve selectivityStrong acids (e.g., AlCl₃) can promote side reactions and decomposition. Milder acids (e.g., ZnO, Et₂AlCl) give cleaner reactions. organic-chemistry.orgresearchgate.net
N-Protection Can prevent N-acylationProtecting the N-H group (e.g., with a sulfonyl group) completely blocks reaction at the nitrogen, though it can alter the reactivity of the ring. researchgate.net
Solvent Can influence catalyst activity and solubilityIonic liquids have been shown to be effective media, promoting high yields and selectivity. researchgate.net

Stereoselectivity: The synthesis of this compound itself does not generate any stereocenters. However, stereoselectivity becomes crucial in subsequent reactions of the molecule. For example, the reduction of the ketone in the 4-chlorobenzoyl moiety to a secondary alcohol creates a chiral center. The use of chiral reducing agents (e.g., those used in Corey-Bakshi-Shibata reduction) could achieve this transformation with high enantioselectivity. Similarly, if the indole ring or the benzoyl ring were to participate in cycloaddition or other addition reactions, the facial selectivity of the attack would determine the stereochemical outcome of the product. Enantioselective oxidative coupling reactions involving indoles and aldehydes have been developed using organocatalysts to construct quaternary carbon stereocenters. nih.gov A similar strategy could potentially be applied to derivatives of this compound.

Structure Activity Relationship Sar Investigations of 3 4 Chlorobenzoyl Indole Derivatives

Positional Isomerism and Substituent Effects on the Indole (B1671886) Nucleus

The indole nucleus is a privileged scaffold in drug discovery, and its substitution pattern significantly dictates the biological activity of its derivatives. The position of various functional groups on the indole ring can alter the molecule's shape, electronics, and ability to interact with biological targets. For instance, studies on bisindole compounds have shown that the linkage position between indole units is crucial for activity. When the linkage between two indole rings was varied from a 6-6' linkage to 5-6', 6-5', or 5-5' linkages, the resulting compounds showed reduced biological activity, indicating a strict spatial requirement for optimal interaction with the target.

The 3-(4-Chlorobenzoyl) moiety is a defining feature of this class of compounds and is critical for its biological activity. Research comparing derivatives with a 4-chlorobenzoyl group to those with an unsubstituted benzoyl group has demonstrated the former's favorability for certain biological functions. In studies evaluating anti-inflammatory activity through COX-2 inhibition, the presence of the 4-chlorobenzoyl group was found to be important for high potency. This suggests that the electronic and steric properties conferred by the chlorine atom at the para position of the benzoyl ring are crucial for effective binding to the biological target. The electron-withdrawing nature of the chlorine atom can influence the charge distribution across the molecule, potentially enhancing interactions within the receptor's binding pocket.

The introduction of other substituents onto the indole nucleus further modulates the biological activity of 3-(4-Chlorobenzoyl)indole derivatives. The nature and position of these substituents can fine-tune the compound's potency and selectivity.

Halogens : The addition of halogens, such as bromine, to the indole ring has been shown to enhance anti-inflammatory activity. Studies on brominated indoles demonstrated significant inhibitory activity against pro-inflammatory mediators like nitric oxide (NO), TNFα, and PGE2, with the brominated derivatives being more active than their non-brominated counterparts. Similarly, research on related quinoline derivatives showed that chloro, bromo, and iodo analogues exhibited significant antitumor activity. In a series of 3-(1-naphthoyl)indoles, which are structurally analogous, replacing hydrogen with fluoro, chloro, bromo, or iodo groups at the C-4 position of the naphthoyl moiety significantly influenced binding affinities for cannabinoid receptors CB1 and CB2.

Methyl and Methoxy Groups : The presence of bromo or methoxy substituents at the 5-position of the indole ring, in combination with a methyl, methoxy, or chloro group on an adjacent phenyl ring, was found to be critical for maximal anticancer activity in a series of 3-substituted indoles. The methoxy group is a common substituent in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. However, its effect is context-dependent; for example, the removal of a methyl group at position 2 and a methoxy group at position 5 was a strategy employed in the design of certain indomethacin analogs.

The following table summarizes the observed effects of different substituents on the biological activity of indole derivatives based on various studies.

SubstituentPosition on Indole RingAttached MoietyBiological ActivityFinding
Bromo or Methoxy5IndoleAnticancerCritical for maximal activity in combination with other substitutions.
BromoGeneralIndoleAnti-inflammatoryBrominated indoles were more active than non-brominated versions.
Chloro, Bromo, Iodo4Naphthoyl (analogue)Cannabinoid Receptor BindingModulated binding affinity for CB1 and CB2 receptors.
4-Chlorobenzoyl3IndoleAnti-inflammatory (COX-2)Favorable over unsubstituted benzoyl for activity.

Pharmacophore Identification and Molecular Features for Bioactivity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. For indole derivatives, several pharmacophore models have been developed to explain their activity against various targets.

One study on pyrido[3,4-b]indole derivatives identified a four-point pharmacophore model for anticancer activity, which consisted of one hydrogen bond donor (D) and three aromatic ring (R) elements. Another comprehensive study on indole and isatin derivatives as inhibitors of beta-amyloid aggregation proposed a five-feature pharmacophore (AAHRR). This model includes two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). Specifically, the aromatic rings often correspond to the indole core and an adjacent phenyl ring, while the hydrogen bond acceptors can be carbonyl groups or nitrogen atoms within the structure. Similarly, a pharmacophore model for COX-2 inhibitors identified two aromatic rings and one hydrogen bond acceptor as key features. These models highlight the importance of aromatic and hydrophobic interactions, along with specific hydrogen bonding capabilities, for the bioactivity of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. These models provide mathematical expressions that can predict the activity of new, unsynthesized compounds.

For indole derivatives, both 2D and 3D-QSAR models have been successfully developed. A kernel-based partial least squares (KPLS) regression analysis, using 2D chemical fingerprint descriptors, yielded predictive QSAR models for the antiproliferative activity of pyrido[b]indole derivatives against colon and pancreatic cancer cell lines. These models achieved high coefficients of determination (R² up to 0.99) for the training set and good predictive ability (predictive r² up to 0.70) for the external test set.

An atom-based 3D-QSAR model was developed for a series of indole and isatin derivatives to predict their Aβ anti-aggregating potency. This model, which included 4 partial least squares (PLS) factors, showed good predictive statistics for both the training set (q² = 0.596) and an external test set (r²ext = 0.695). Such 3D-QSAR models generate contour maps that visualize regions where specific physicochemical properties—such as hydrophobicity, hydrogen bond donating/accepting potential, and electronic effects—are predicted to either increase or decrease biological activity, thereby guiding future molecular design.

Ligand-Receptor Interactions and Binding Affinity

Understanding the specific interactions between a ligand like a this compound derivative and its protein receptor at the molecular level is crucial for explaining its biological effects. Molecular docking and co-crystallization studies are powerful tools for elucidating these interactions.

Docking studies have revealed that indole derivatives can form multiple types of interactions within a receptor's binding site. These include:

Hydrogen Bonding : The indole NH group is often involved in a crucial hydrogen bond with the receptor. In one study, an indole derivative's pyrrole (B145914) moiety formed hydrogen bonds with the main chain carbonyls of residues Leu353 and Lys354.

Hydrophobic and Pi-Pi Interactions : The aromatic rings of the indole and benzoyl groups frequently engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues of the receptor, such as phenylalanine (Phe) and tyrosine (Tyr).

Specific Amino Acid Interactions : Detailed docking analyses have identified key amino acid residues that form close molecular interactions with indole ligands. For example, one derivative was shown to interact with VAL367, LEU368, PHE342, GLY339, ASN343, and TYR32 within its target protein. Another study on bis-indole derivatives binding to the NR4A1 nuclear receptor identified interactions with Ala111, Phe112, Leu231, and Leu228.

Binding affinity, often quantified by values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), measures the strength of the ligand-receptor interaction. Studies have reported a wide range of affinities for indole derivatives depending on their specific structure and target. For instance, a potent azaindole derivative was found to have a Ki value of 2.0 nM for the dopamine D4 receptor. Molecular docking studies can also predict binding affinity through scoring functions, with one study reporting a favorable binding score of -2.808 kcal/mol for an indole derivative with its target protein.

The following table presents examples of binding affinities and key interacting residues for various indole derivatives.

Compound ClassTarget Receptor/ProteinBinding AffinityKey Interacting Residues
Azaindole derivativeDopamine D4 ReceptorKi = 2.0 nMNot specified
Indole derivative6WPT (SARS-CoV-2 Spike Glycoprotein)G score = -2.808 kcal/molVAL367, LEU368, PHE342, GLY339, ASN343, TYR32
Bis-indole derivative (DIM8-3,5)NR4A1 Ligand Binding DomainDocking score = -6.04 kcal/molAla111, Phe112, Leu231, Leu228
Isoxazole derivative (analogue)RORγt Ligand Binding DomainNot specifiedLeu353, Lys354 (via H-bonds)

These detailed SAR, QSAR, and ligand-receptor interaction studies collectively provide a comprehensive understanding of how this compound derivatives function at a molecular level, paving the way for the rational design of more effective therapeutic agents.

Biological Activities and Pharmacological Potential of 3 4 Chlorobenzoyl Indole Derivatives

Anticancer Activity

Indole (B1671886) derivatives, including those with a 3-(4-Chlorobenzoyl) moiety, have shown notable anticancer properties. chapman.edunih.govresearchgate.net Their efficacy stems from various mechanisms of action that disrupt cancer cell growth and survival.

Microtubule Destabilization: Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics. nih.govnih.gov Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Some indole-based compounds have been shown to be potent microtubule-destabilizing agents, even more so than the well-known drug colchicine. nih.govnih.gov

Kinase Inhibition: Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. nih.gov The indole scaffold is a versatile foundation for designing kinase inhibitors. nih.gov Specific indole derivatives have been developed to target various kinases involved in cancer progression, such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). nih.govnih.govmdpi.com For example, some 3-substituted indole derivatives have shown modest to significant inhibition of c-Src kinase. chapman.edu

p53 Pathway Modulation: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. nih.govnih.gov In many cancers, the function of p53 is inactivated. nih.gov Certain indole derivatives have been designed to reactivate the p53 pathway by inhibiting its negative regulators, such as murine double minute 2 (MDM2). nih.gov This can lead to the induction of apoptosis in cancer cells. For instance, some indolone derivatives have demonstrated the ability to upregulate the expression of p53. nih.gov

The anticancer potential of 3-(4-Chlorobenzoyl)indole derivatives and related compounds has been evaluated against a variety of human cancer cell lines.

SKOV3 (Ovarian Cancer): Certain 4-chloro derivatives of 3-substituted indoles have demonstrated significant growth inhibition of ovarian cancer cells, including the SKOV3 cell line. chapman.edu

U87 (Glioblastoma): Indole-based tubulin polymerization inhibitors have shown good antiproliferative activity against the human glioblastoma cell line U87MG. nih.gov

ASPC-1 (Pancreatic Cancer): Some indole-based derivatives have been shown to diminish the cell viability of the ASPC-1 pancreatic cancer cell line. nih.gov

A549 (Lung Cancer): A variety of indole derivatives have been investigated for their activity against the A549 lung cancer cell line. nih.govresearchgate.netnih.govnih.gov For example, certain indole-chalcone derivatives have been shown to inhibit the growth of A549 cells by inducing apoptosis. nih.gov Other studies have identified indole-sulfonamide derivatives with cytotoxic activity against A549 cells. nih.govresearchgate.net

K562 (Leukemia): Indole and indazole-based stilbenes have displayed potent cytotoxicities against K562 cells. nih.govresearchgate.net Additionally, a 4-chlorobenzoyl derivative of berbamine has been shown to effectively inhibit the growth of imatinib-resistant K562 cells. nih.gov

Anti-inflammatory Activity

The indole nucleus is a key structural feature in many anti-inflammatory drugs.

Indomethacin, a well-known NSAID, is an indole derivative. This has spurred interest in synthesizing and evaluating other indole-containing compounds for their anti-inflammatory potential. Many of these compounds are considered analogs of indomethacin and share a similar mechanism of action.

The primary mechanism of action for many NSAIDs, including indomethacin and its analogs, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, indole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

Antimicrobial Activity

Indole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. The indole ring system is a common motif in natural and synthetic compounds with antibacterial and antifungal properties. The specific mechanisms by which these compounds exert their antimicrobial effects can vary but often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Derivatives of the this compound scaffold have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. The introduction of various substituents on the indole ring and the benzoyl moiety has allowed for the modulation of their antibacterial potency.

Research into novel indole derivatives has highlighted their potential in combating resistant bacterial strains. For instance, certain indole-based compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging Gram-positive pathogen. Studies have indicated that these compounds can exhibit Minimum Inhibitory Concentration (MIC) values ranging from as low as 0.5 µg/mL to over 64 µg/mL against various bacterial strains.

The antibacterial activity of these derivatives is often influenced by the nature and position of substituents. For example, the presence of electron-withdrawing groups or halogen atoms on the indole or benzoyl rings can enhance the antibacterial effect. The mechanism of action for many of these compounds is believed to involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)
Indole Derivative AStaphylococcus aureus (Gram-positive)8
Indole Derivative BEscherichia coli (Gram-negative)16
Indole Derivative CMethicillin-resistant Staphylococcus aureus (MRSA)4
Indole Derivative DPseudomonas aeruginosa (Gram-negative)32

Antifungal Properties

In addition to their antibacterial action, this compound derivatives have emerged as promising antifungal agents. Their activity has been evaluated against a variety of fungal pathogens, including those affecting plants and opportunistic human pathogens like Candida species.

Studies have shown that specific substitutions on the indole core can lead to potent antifungal effects. For instance, the introduction of halogens such as chlorine or bromine at the 5-position of the indole ring has been found to be crucial for significant antifungal activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea. rsc.orgmdpi.com Some derivatives have exhibited superior or comparable efficacy to commercially available fungicides. rsc.orgmdpi.com

The antifungal mechanism of these compounds may involve the disruption of fungal cell wall and membrane integrity, leading to cellular leakage and death. nih.gov Research has also pointed towards the potential of these derivatives to act as succinate dehydrogenase inhibitors, a key enzyme in fungal respiration. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound DerivativeFungal StrainEC₅₀ (µg/mL)
5-Chloro-indole DerivativeBotrytis cinerea11.89
5-Bromo-indole DerivativeRhizoctonia solani3.44
Indole-Thiadiazole Derivative Z2Botrytis cinerea2.7
Indole-Triazole DerivativeCandida albicans3.125

Antiviral Activity (e.g., Anti-HIV)

The this compound scaffold has been a focal point in the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). These derivatives have been shown to inhibit viral replication through various mechanisms.

One of the key targets for these indole derivatives is the HIV-1 envelope glycoprotein gp120. researchgate.net By binding to gp120, these compounds can prevent the interaction between the virus and the CD4 receptor on host cells, thereby inhibiting viral entry. researchgate.net This mechanism is crucial for halting the initial stages of HIV infection.

Furthermore, some 3-oxindole derivatives, which are structurally related to the this compound core, have been identified as inhibitors of Tat-mediated viral transcription. mdpi.com This involves interfering with the function of the HIV-1 Tat protein, which is essential for the efficient transcription of the viral genome. mdpi.com The selectivity index (SI), a ratio of a compound's cytotoxicity to its antiviral activity, is a critical measure of its potential as a drug candidate. Some of these derivatives have shown promising SI values, indicating a favorable safety profile. mdpi.com

Other Noted Biological Activities

Beyond their antimicrobial and antiviral properties, derivatives of this compound have been investigated for a range of other pharmacological effects, demonstrating the versatility of this chemical scaffold.

Analgesic Effects

While direct studies on the analgesic effects of this compound are limited, research on structurally related compounds suggests potential antinociceptive properties. For instance, indole-imidazolidine derivatives have shown promising anti-inflammatory and antinociceptive activities in preclinical models. These compounds were found to reduce abdominal writhing in the acetic acid-induced nociception test, indicating a peripheral analgesic effect.

The mechanism of analgesia for these related compounds is thought to involve the modulation of the immune system and inhibition of inflammatory mediators. Further investigation into the specific analgesic potential of this compound derivatives is warranted to explore their utility in pain management.

Anticonvulsant Properties

The indole nucleus is a feature of several compounds with anticonvulsant activity. Research into new indole derivatives has shown their potential in controlling seizures in experimental models. For example, certain 5-[2(3)-di alkyl amino alkoxy] Indole 2,3-di-one derivatives have demonstrated good antiepileptic activity with less neurotoxicity compared to the standard drug phenytoin in the Maximal Electroshock (MES) seizure model.

The anticonvulsant effect of these derivatives may be linked to their ability to modulate the levels of brain monoamines such as noradrenaline, dopamine, and serotonin, which are known to play a role in seizure susceptibility. The structure-activity relationship of these compounds often highlights the importance of specific side chains and substituents in conferring potent anticonvulsant activity.

Allosteric Modulation of Receptors (e.g., A1 Adenosine Receptor)

Derivatives containing the 3-(4-chlorobenzoyl) moiety, particularly 2-amino-3-(4-chlorobenzoyl)thiophenes, have been extensively studied as potent allosteric enhancers of the A1 adenosine receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can enhance the effect of the natural ligand, in this case, adenosine.

These allosteric enhancers represent a novel therapeutic strategy, as they can augment the response to endogenous adenosine in a site- and event-specific manner. The A1 adenosine receptor is involved in various physiological processes, and its modulation has potential therapeutic applications in conditions such as cardiac ischemia, epilepsy, and neuropathic pain. The 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives have been identified as particularly active in potentiating agonist binding to the A1 receptor.

Antioxidant Properties of this compound Derivatives

Extensive investigation of scientific literature reveals a notable absence of specific research focused on the antioxidant properties of the singular compound This compound . While the broader family of indole derivatives has been the subject of numerous studies exploring their potential as antioxidant agents, specific experimental data and detailed research findings concerning the free-radical scavenging capabilities or other antioxidant mechanisms of this compound are not presently available in published scientific works.

The antioxidant activity of indole derivatives is often attributed to the electron-rich nature of the indole nucleus, which can donate a hydrogen atom or an electron to neutralize free radicals. The specific substituents on the indole ring play a crucial role in modulating this activity. However, without direct experimental evaluation through established antioxidant assays—such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, or others—any discussion of the antioxidant potential of this compound would be purely speculative.

Consequently, due to the lack of specific research findings, a data table on the antioxidant properties of this compound cannot be compiled. Further research is required to elucidate the potential antioxidant activities of this specific compound.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level. While specific molecular docking studies exclusively on 3-(4-Chlorobenzoyl)indole are not extensively documented in publicly available literature, the docking behaviors of structurally related indole (B1671886) derivatives provide valuable insights into its potential interactions with various biological targets.

The core indole structure is a common scaffold in many pharmacologically active compounds, and its derivatives have been the subject of numerous docking studies. For instance, indole-3-carboxamide derivatives have been investigated for their inhibitory activity against various enzymes. nih.gov These studies often reveal that the indole ring and the carboxamide moiety play crucial roles in binding. nih.gov The flexibility of the carboxamide linkage, coupled with its capacity for both hydrophobic and polar interactions, is a key determinant of binding affinity. nih.gov

In studies involving other 3-substituted indoles, the substituent at the 3-position is often found to occupy a critical binding pocket within the target protein. For example, in the docking of indole derivatives against antimicrobial targets like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, the interactions are predominantly through hydrogen bonds and pi-stacked interactions. nih.gov The binding energy of these complexes is a key indicator of the stability of the ligand-protein interaction.

Given the structure of this compound, it is plausible that the 4-chlorobenzoyl group would play a significant role in its binding to a target protein. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. The benzoyl group itself can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the protein's active site. The indole NH group can act as a hydrogen bond donor, further stabilizing the complex.

The following table summarizes findings from molecular docking studies of compounds structurally related to this compound, offering a predictive glimpse into its potential interactions.

Target Protein/EnzymeKey Interacting Residues (Example Analogs)Predicted Interaction TypesReference
Human Liver Glycogen Phosphorylase (HLGP)Not specifiedHydrogen bonding, Hydrophobic interactions nih.gov
UDP-N-acetylmuramate-L-alanine ligase (MurC)Not specifiedHydrogen bonds, Pi-stacked interactions nih.gov
Human lanosterol 14α-demethylaseNot specifiedHydrogen bonds, Pi-stacked interactions nih.gov
Penicillin-Binding Proteins (PBP2 and PBP2a)Not specifiedNot specified nih.gov
JAK-3 ProteinNot specifiedHydrogen bonding nih.gov

It is important to note that these are predictions based on analogous structures, and dedicated molecular docking studies on this compound are required to validate these hypotheses and to identify its specific biological targets.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations offer insights into the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

For indole derivatives, DFT calculations have been employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the case of this compound, the electron-withdrawing nature of the 4-chlorobenzoyl group is expected to influence the electronic properties of the indole ring. DFT calculations would likely show a significant delocalization of electron density over the entire molecule. The HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the benzoyl moiety, indicating that the indole ring acts as an electron donor and the benzoyl group as an electron acceptor.

The presence of the chlorine atom on the benzoyl ring would further modulate the electronic properties. It would influence the charge distribution and could affect the molecule's ability to participate in intermolecular interactions.

A hypothetical representation of the kind of data that could be obtained from DFT calculations on this compound is presented in the table below. The values are illustrative and would need to be confirmed by actual calculations.

Computational ParameterPredicted Value/ObservationSignificance
Optimized Geometry Planar indole ring with a twisted benzoyl groupProvides the most stable 3D conformation of the molecule.
HOMO Energy Relatively highIndicates the ability to donate electrons.
LUMO Energy Relatively lowIndicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE) ModerateSuggests a balance between stability and reactivity.
Dipole Moment Non-zeroIndicates the polar nature of the molecule, influencing solubility and intermolecular forces.
Mulliken Atomic Charges Negative charge on N and O; Positive charge on C of C=OReveals the distribution of charge across the atoms, identifying potential sites for electrophilic and nucleophilic attack.

These theoretical calculations are crucial for rationalizing the observed chemical behavior of this compound and for predicting its reactivity in various chemical and biological environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and stability of molecules and their complexes with other molecules, such as proteins.

For a ligand like this compound, MD simulations can be used to investigate the stability of its docked pose within a protein's binding site. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can assess whether the initial docked conformation is maintained over time. This provides a more realistic picture of the binding event than static docking alone.

Key insights that can be gained from MD simulations of a this compound-protein complex include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD profile over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible and rigid regions of the protein and the ligand. This can reveal which parts of the molecule are most involved in the binding interaction.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein can be tracked throughout the simulation. This helps to identify the key hydrogen bonding interactions that contribute to the stability of the complex.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of the binding affinity.

Predictive Modeling for Biological Activity and Pharmacokinetics

Predictive modeling, often referred to as in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, utilizes computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, various online tools and software can be used to predict its ADME/Tox profile. These predictions are based on the molecule's physicochemical properties, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound. It states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

Molecular weight ≤ 500 Da

LogP ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Based on its structure, this compound is expected to comply with Lipinski's Rule of Five.

The following table provides a hypothetical in silico ADME profile for this compound. These are representative predictions and would need to be verified experimentally.

ADME ParameterPredicted PropertyImplication
Absorption Good intestinal absorptionLikely to be well-absorbed after oral administration.
Distribution Moderate volume of distribution; Potential to cross the blood-brain barrierSuggests the compound may distribute into tissues.
Metabolism Likely to be metabolized by Cytochrome P450 enzymesIndicates potential for drug-drug interactions.
Excretion Primarily renal or hepatic clearancePredicts the main routes of elimination from the body.
Toxicity Potential for hepatotoxicity or cardiotoxicity (to be evaluated)Highlights potential safety concerns that need experimental investigation.

These predictive models are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug development process. However, it is crucial to remember that these are computational predictions and must be validated through in vitro and in vivo studies.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(4-Chlorobenzoyl)indole is expected to display distinct signals corresponding to the different protons in the molecule. The indole (B1671886) ring protons, particularly, show characteristic chemical shifts and coupling patterns. The proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is sensitive to solvent and concentration. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) are expected to appear in the aromatic region (δ 7.0-8.5 ppm), as are the protons of the 4-chlorophenyl group. The H-2 proton of the indole ring is characteristically deshielded and appears as a distinct singlet or a narrow multiplet. The protons of the 4-chlorophenyl group are anticipated to show a pair of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 15 carbon atoms, and its spectrum would be expected to show a corresponding number of signals, unless there is an overlap of resonances. The carbonyl carbon (C=O) is the most deshielded, typically appearing in the range of 185-195 ppm. The carbons of the indole and 4-chlorophenyl rings will resonate in the aromatic region (δ 110-140 ppm). The carbon atom attached to the chlorine (C-Cl) will also have a characteristic chemical shift within this region.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom ¹H NMR (ppm, predicted) ¹³C NMR (ppm, predicted)
Indole N-H> 10.0 (broad singlet)-
Indole C2-H8.0 - 8.5 (singlet)135 - 140
Indole C3-115 - 120
Indole C4-H7.5 - 8.0 (doublet)120 - 125
Indole C5-H7.1 - 7.4 (triplet)122 - 126
Indole C6-H7.1 - 7.4 (triplet)120 - 124
Indole C7-H7.5 - 8.0 (doublet)110 - 115
Indole C3a-125 - 130
Indole C7a-135 - 140
Benzoyl C=O-188 - 192
Benzoyl C1'-138 - 142
Benzoyl C2'/C6'-H7.7 - 8.0 (doublet)130 - 134
Benzoyl C3'/C5'-H7.4 - 7.6 (doublet)128 - 130
Benzoyl C4'-Cl-136 - 140

Note: Predicted values are based on typical chemical shifts for indole and substituted benzophenone (B1666685) structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through its fragmentation pattern.

For this compound (C₁₅H₁₀ClNO), the molecular weight is approximately 255.70 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be used to confirm the elemental formula. The presence of a chlorine atom is readily identifiable by the characteristic M+2 isotopic peak, where the ratio of the M (containing ³⁵Cl) to M+2 (containing ³⁷Cl) peak intensities is approximately 3:1.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the cleavage of the bond between the indole ring and the carbonyl group, or the bond between the carbonyl group and the chlorophenyl ring. Key expected fragments would include the 4-chlorobenzoyl cation (m/z 139/141) and the indol-3-ylcarbonyl cation (m/z 144). Further fragmentation of the indole portion could lead to characteristic ions at m/z 116 and 89.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z (predicted) Ion Structure Notes
255/257[C₁₅H₁₀ClNO]⁺Molecular ion peak (M⁺) showing the 3:1 isotopic pattern for chlorine.
144[C₉H₆NO]⁺Resulting from cleavage of the C-C bond between the carbonyl and the chlorophenyl ring.
139/141[C₇H₄ClO]⁺4-chlorobenzoyl cation, resulting from cleavage of the C-C bond between the carbonyl and the indole ring. Shows the 3:1 isotopic pattern for chlorine.
116[C₈H₆N]⁺Fragment from the indole moiety.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp or slightly broad band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the C=O (ketone) stretching vibration. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Indole N-HStretch3300 - 3400Medium-Sharp
Aromatic C-HStretch3000 - 3100Medium
Ketone C=OStretch1630 - 1680Strong
Aromatic C=CStretch1450 - 1600Medium-Strong
C-NStretch1200 - 1350Medium
C-ClStretch700 - 800Medium-Strong

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding and π-π stacking.

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would confirm the connectivity of the atoms and provide key structural parameters. It would reveal the dihedral angle between the plane of the indole ring system and the 4-chlorophenyl ring, which is a crucial conformational feature. Intermolecular hydrogen bonding involving the indole N-H proton as a donor and the carbonyl oxygen as an acceptor would be a likely feature observed in the crystal packing.

As of this writing, a detailed single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes for Benzoylindoles

The synthesis of 3-benzoylindoles, including the 4-chloro substituted analog, has traditionally relied on methods that are often inefficient and environmentally taxing. The future of benzoylindole synthesis lies in the development of greener and more sustainable methodologies. researchgate.netrsc.orgsemanticscholar.org Key areas of focus include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. beilstein-journals.orgijiset.com

Recent advancements have explored the use of novel catalysts, such as ionic liquids and nanocatalysts, to improve reaction yields and reduce reaction times. researchgate.netijiset.com For instance, the use of 1-histidine methyl ester ionic liquid ([Hmim]HSO4) has shown promise in the one-pot synthesis of 3-pyranyl indole (B1671886) derivatives. ijiset.com Furthermore, solvent-free reaction conditions and the use of microwave and ultrasound irradiation are being investigated to enhance reaction efficiency and minimize waste. researchgate.netresearchgate.net The development of multicomponent reactions (MCRs) also presents a highly atom-economical approach to constructing complex indole derivatives from simple starting materials. researchgate.netrsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzoylindoles

FeatureConventional MethodsGreen/Sustainable Methods
Solvents Often toxic and halogenated hydrocarbonsWater, ethanol, ionic liquids, or solvent-free
Catalysts Often stoichiometric and non-recyclableRecyclable catalysts (e.g., nanocatalysts, ionic liquids)
Energy High temperatures, long reaction timesMicrowave, ultrasound, room temperature reactions
Byproducts Significant waste generationHigh atom economy, minimal waste
Overall Efficiency Often lower yields, multi-step processesHigher yields, one-pot synthesis, shorter reaction times

The primary challenge in this area is the scalability of these green methods for industrial production. While many of these techniques show promise on a laboratory scale, their translation to large-scale synthesis requires further optimization and cost-benefit analysis.

Exploration of Novel Biological Targets and Therapeutic Avenues for 3-(4-Chlorobenzoyl)indole Derivatives

While this compound derivatives have been investigated for their anti-inflammatory and anticancer activities, there is a vast, unexplored landscape of potential biological targets. japsonline.comnih.govnih.govnih.gov Future research should focus on identifying and validating novel molecular targets for these compounds, thereby expanding their therapeutic potential.

One promising avenue is the exploration of their activity against emerging infectious diseases and drug-resistant pathogens. The unique structural features of the this compound scaffold could be leveraged to design potent inhibitors of novel microbial enzymes. Another area of interest is their potential as modulators of protein-protein interactions, which are often considered "undruggable" targets. pharmtech.com

Furthermore, investigating the polypharmacology of these derivatives—their ability to interact with multiple targets—could lead to the development of multi-targeted therapies for complex diseases like cancer and neurodegenerative disorders. nih.govnih.govnih.gov This approach, however, requires a deep understanding of the off-target effects to ensure a favorable safety profile.

Advanced Design of this compound Derivatives for Enhanced Selectivity and Potency

The therapeutic efficacy of a drug is intrinsically linked to its potency and selectivity. Future design strategies for this compound derivatives must focus on optimizing these parameters to minimize off-target effects and enhance therapeutic outcomes. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the molecular structure influence biological activity. nih.govnih.govdundee.ac.ukmdpi.com

For instance, systematic modifications of the benzoyl and indole rings can be performed to probe the key interactions with the target protein. The introduction of different substituents at various positions can modulate the compound's electronic properties, lipophilicity, and steric hindrance, all of which can impact binding affinity and selectivity. nih.govresearchgate.net

Table 2: Key Structural Modifications and Their Potential Impact on Activity

Modification SiteType of ModificationPotential Impact
Indole N1-position Alkylation, ArylationAltered solubility, metabolic stability, and target binding
Indole C2-position Introduction of various groupsCan influence steric interactions and hydrogen bonding
Benzoyl Ring Substitution with different functional groupsModulates electronic properties and interactions with the binding pocket
Linker between Indole and Benzoyl Variation in length and flexibilityCan optimize the orientation of the molecule within the active site

A significant challenge in this area is the potential for increased molecular complexity, which can lead to difficulties in synthesis and poor pharmacokinetic properties. Therefore, a balance must be struck between optimizing potency and maintaining drug-like properties.

Integration of In Silico and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods has revolutionized the drug discovery process. jddhs.comresearchgate.netjddhs.comnih.gov In the context of this compound derivatives, integrating in silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can significantly accelerate the identification and optimization of lead compounds. nih.govnih.gov

Molecular docking studies can predict the binding modes of these derivatives within the active site of a target protein, providing a rational basis for designing more potent inhibitors. nih.govmdpi.comrecentscientific.comresearchgate.netnih.govmdpi.comresearchgate.net Molecular dynamics simulations can then be used to assess the stability of the protein-ligand complex over time. QSAR models can establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov

These computational predictions must be validated through experimental assays. jddhs.comresearchgate.netjddhs.com This iterative cycle of in silico design, chemical synthesis, and biological evaluation is a powerful strategy for accelerating the drug discovery pipeline. jddhs.comresearchgate.netjddhs.com The primary challenge lies in the accuracy of the computational models, which are dependent on the quality of the input data and the sophistication of the algorithms used.

Addressing Challenges in Catalyst Recyclability and Reaction Optimization

A critical aspect of sustainable synthesis is the ability to recover and reuse catalysts. mdpi.com While many novel catalytic systems have been developed for benzoylindole synthesis, ensuring their long-term stability and recyclability remains a significant hurdle. mdpi.comjspae.com Catalyst deactivation, leaching, and the difficulty of separation from the reaction mixture are common problems that need to be addressed.

Furthermore, reaction optimization is a complex process involving the fine-tuning of multiple parameters, including temperature, pressure, solvent, and catalyst loading. researchgate.netscielo.brnih.govnih.gov Traditional one-variable-at-a-time optimization methods are often time-consuming and may not identify the true optimal conditions. Modern approaches, such as design of experiments (DoE) and Bayesian optimization, offer more efficient strategies for navigating the complex reaction landscape. nih.govnih.gov The integration of high-throughput screening and automated reaction platforms can further accelerate the optimization process. nih.gov

The ultimate goal is to develop robust and scalable synthetic protocols that are not only efficient and sustainable but also economically viable for industrial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-chlorobenzoyl)indole, and how are the products characterized?

  • Methodological Answer : The primary synthesis involves Friedel-Crafts acylation, where indole reacts with 4-chlorobenzoyl chloride in the presence of Lewis acids like SnCl₄ or AlCl₃ . For example, SnCl₄ in dichloromethane facilitates the acylation of indole at the 3-position . Post-synthesis, purification is achieved via flash chromatography (e.g., cyclohexane/EtOAc 8:2) , and characterization employs ¹H NMR (e.g., δ 7.95 ppm for indole NH) , IR spectroscopy (C=O stretch ~1650 cm⁻¹) , and melting point analysis (e.g., 246°C for derivatives) .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Methodological Answer : Identity is verified using a combination of:

  • ¹H NMR : Distinct peaks for aromatic protons and the indole NH .
  • IR Spectroscopy : Confirmation of carbonyl and aromatic C-Cl bonds .
  • Mixed Melting Points : Consistency with literature values (e.g., 255°–259°C for sulfamoyl derivatives) .
  • HPLC : Relative retention times (e.g., 0.34–1.35 for related impurities) compared to pharmacopeial standards .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound in Friedel-Crafts acylations?

  • Methodological Answer : Yield optimization depends on:

  • Catalyst Selection : AlCl₃ vs. SnCl₄ (SnCl₄ may reduce side reactions in dichloromethane) .
  • Solvent Polarity : Non-polar solvents (e.g., dichloroethane) improve regioselectivity for the 3-position .
  • Temperature Control : Slow addition of reagents at 0°C minimizes decomposition .
  • Stoichiometry : A 1:1.2 molar ratio of indole to acyl chloride reduces unreacted starting material .

Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel this compound derivatives?

  • Methodological Answer : Contradictions arise from:

  • Impurities : Use HPLC with impurity standards (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone, RT 0.34) to identify byproducts .
  • Tautomerism : 2D NMR (COSY, NOESY) resolves ambiguities in proton environments .
  • Crystallography : Single-crystal XRD (e.g., R factor = 0.049) confirms bond angles and stereochemistry .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT) simulations .

Q. What methodologies are recommended for analyzing and quantifying impurities in this compound samples?

  • Methodological Answer : Impurity profiling involves:

  • HPLC-DAD : Use a C18 column with gradient elution (e.g., acetonitrile/water) and monitor at 254 nm. Reference retention times from pharmacopeial standards (Table 1, ).
  • LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 337.8 for methylsulfamoyl derivatives) .
  • TLC : Compare Rf values against co-spotted reference compounds (e.g., 0.65 for methyl ester impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorobenzoyl)indole
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorobenzoyl)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.